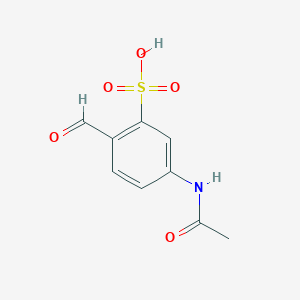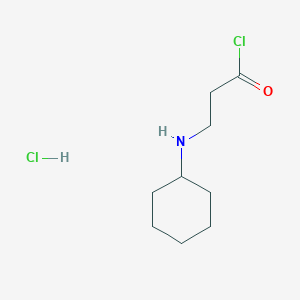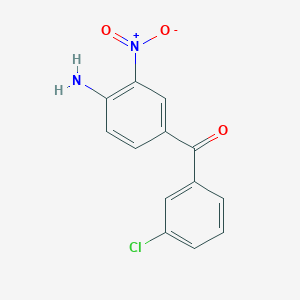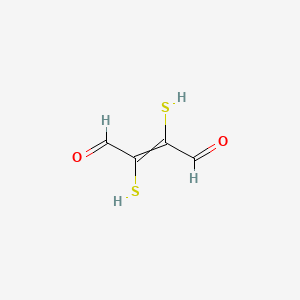
2,3-Bis(sulfanyl)but-2-enedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(sulfanyl)but-2-enedial is an organic compound with the molecular formula C4H4O2S2 It is characterized by the presence of two sulfanyl (thiol) groups attached to a butenedial backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)but-2-enedial typically involves the reaction of but-2-enedial with thiol-containing reagents under controlled conditions. One common method is the reaction of but-2-enedial with hydrogen sulfide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(sulfanyl)but-2-enedial can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol groups.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Thioethers and thioesters.
Aplicaciones Científicas De Investigación
2,3-Bis(sulfanyl)but-2-enedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a reducing agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(sulfanyl)but-2-enedial involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds with proteins and other biomolecules, affecting their function and activity. The compound can also act as a reducing agent, influencing redox reactions and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
But-2-enedial: A related compound without the sulfanyl groups.
2,3-Bis(sulfanyl)propane-1-sulfonic acid: Another thiol-containing compound with different structural features.
Propiedades
Número CAS |
66582-68-1 |
|---|---|
Fórmula molecular |
C4H4O2S2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
2,3-bis(sulfanyl)but-2-enedial |
InChI |
InChI=1S/C4H4O2S2/c5-1-3(7)4(8)2-6/h1-2,7-8H |
Clave InChI |
WNSRKFWECHYJFZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(=C(C=O)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



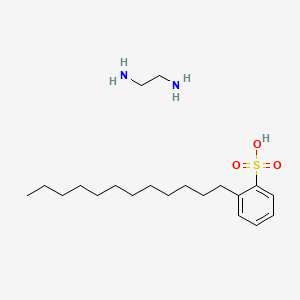
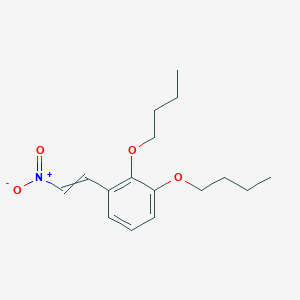
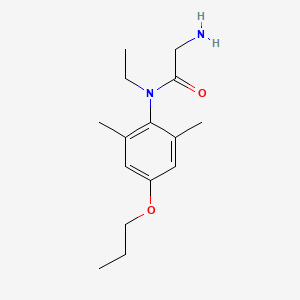


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
